Guignardone L

Description

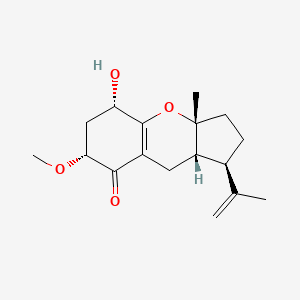

Structure

3D Structure

Properties

Molecular Formula |

C17H24O4 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(1R,3aR,5S,7R,9aS)-5-hydroxy-7-methoxy-3a-methyl-1-prop-1-en-2-yl-1,2,3,5,6,7,9,9a-octahydrocyclopenta[b]chromen-8-one |

InChI |

InChI=1S/C17H24O4/c1-9(2)10-5-6-17(3)12(10)7-11-15(19)14(20-4)8-13(18)16(11)21-17/h10,12-14,18H,1,5-8H2,2-4H3/t10-,12-,13-,14+,17+/m0/s1 |

InChI Key |

HIYHCUOXLSUVIZ-MXJLERKLSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@H](C3=O)OC)O)C |

Canonical SMILES |

CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Intricacies of Guignardone L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guignardone L, a meroterpenoid originating from the endophytic fungus Guignardia mangiferae, has emerged as a molecule of interest within the scientific community. This technical guide synthesizes the current understanding of the mechanism of action of this compound, with a particular focus on its interaction with the innate immune system. While research is ongoing, existing evidence points towards a modulatory role in the Toll-like receptor 3 (TLR3) signaling pathway. This document provides a comprehensive overview of the available data, details of experimental methodologies, and visual representations of the implicated signaling cascades to facilitate further investigation and drug development efforts.

Core Mechanism of Action: Modulation of Toll-like Receptor 3 Signaling

The primary described biological activity of this compound is its ability to regulate Toll-like receptor 3 (TLR3).[1] TLR3 is a key pattern recognition receptor of the innate immune system, recognizing double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an antiviral response.

While the precise nature of this compound's interaction with TLR3—whether as an agonist, antagonist, or a more nuanced modulator—is not yet fully elucidated in publicly available literature, its "regulating activity" suggests a direct or indirect influence on the TLR3 signaling pathway. Further research is required to characterize the specific molecular interactions and the downstream consequences of this regulation.

The TLR3 Signaling Pathway

The canonical TLR3 signaling pathway is initiated upon the binding of dsRNA to the ectodomain of the TLR3 dimer. This binding event induces a conformational change, leading to the recruitment of the adaptor protein Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF). TRIF then serves as a scaffold for the assembly of a larger signaling complex, leading to the activation of two major downstream branches:

-

NF-κB Activation: TRIF recruits TRAF6 (TNF receptor-associated factor 6), which in turn activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.

-

IRF3 Activation: TRIF also engages TRAF3, which leads to the activation of the kinases TBK1 (TANK-binding kinase 1) and IKKε. These kinases phosphorylate the interferon regulatory factor 3 (IRF3), promoting its dimerization and nuclear translocation, where it drives the expression of type I interferons (IFN-α and IFN-β).

Diagram of the TLR3 Signaling Pathway

Caption: The TLR3 signaling pathway leading to the activation of NF-κB and IRF3.

Cytotoxicity Profile

The cytotoxic potential of this compound is currently a subject of conflicting reports in the scientific literature. Some sources indicate that this compound does not exhibit significant antibacterial or cytotoxic activities.[2][3][4] Conversely, related guignardone compounds have been reported to possess cytotoxic effects. This discrepancy highlights the need for further rigorous evaluation of this compound's activity across a panel of cancer cell lines and normal cell lines to establish a definitive cytotoxicity profile.

Table 1: Summary of Reported Cytotoxic Activity of this compound

| Finding | Source(s) |

| No significant cytotoxic activity | [2][3][4] |

| Cytotoxic activity reported for related guignardones | [5] |

Note: Specific IC50 values for this compound are not available in the reviewed literature.

Potential Involvement of NF-κB and STAT3 Signaling Pathways

Given the established link between TLR3 signaling and the activation of NF-κB, it is plausible that this compound's modulatory effect on TLR3 could translate to a downstream impact on NF-κB activity. Furthermore, several natural products are known to exert their anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

While direct evidence linking this compound to the modulation of NF-κB and STAT3 pathways is currently lacking, these remain important avenues for future investigation into its comprehensive mechanism of action.

Diagram of Potential Downstream Signaling

Caption: Potential downstream signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. However, based on the described activities, the following standard assays would be employed.

TLR3 Signaling Assay (HEK-Blue™ TLR3 Cells)

This assay is used to determine the ability of a compound to modulate TLR3 signaling.

-

Cell Line: HEK-Blue™ TLR3 cells (InvivoGen), which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

Seed HEK-Blue™ TLR3 cells in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of this compound in the presence or absence of a known TLR3 agonist (e.g., poly(I:C)).

-

Incubate for 24-48 hours.

-

Collect the supernatant and measure SEAP activity using a spectrophotometer at 620-655 nm after the addition of QUANTI-Blue™ solution.

-

-

Data Analysis: A dose-response curve is generated to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293T).

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Workflow for Biological Evaluation

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound presents an intriguing pharmacological profile centered around the modulation of the TLR3 signaling pathway. However, the current body of literature provides an incomplete picture of its precise mechanism of action. Key areas for future research include:

-

Definitive characterization of TLR3 interaction: Determining whether this compound acts as an agonist, antagonist, or allosteric modulator of TLR3.

-

Comprehensive cytotoxicity screening: Establishing a clear cytotoxicity profile across a diverse panel of cell lines.

-

Investigation of downstream signaling: Elucidating the effects of this compound on the NF-κB and STAT3 pathways.

-

In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel immunomodulatory or anticancer agent.

References

Guignardone L: A Fungal Meroterpenoid Modulating Innate Immunity

A Technical Guide on the Discovery, Origin, and Biological Activity of Guignardone L

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a meroterpenoid natural product with immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, fungal origin, and the known biological activity of this compound, with a focus on its interaction with the innate immune system. Detailed experimental methodologies for its isolation and the assessment of its bioactivity are presented, alongside quantitative data where available. Furthermore, this document visualizes the key signaling pathway influenced by this compound to facilitate a deeper understanding of its mechanism of action.

Discovery and Origin of this compound

This compound was first reported in 2015 by Han et al. as part of a study on the secondary metabolites of the endophytic fungus Guignardia mangiferae.[1] This fungus was isolated from the leaves of the plant Ilex cornuta.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel bioactive compounds. The discovery of this compound and its congeners highlights the potential of these microorganisms in yielding unique chemical scaffolds for drug discovery.

The biosynthesis of this compound is proposed to follow a terpenoid-shikimate pathway, a common route for the formation of meroterpenoids in fungi.[1]

Biological Activity: Modulation of Toll-Like Receptor 3

The primary biological activity identified for this compound is its ability to regulate the expression of Toll-like receptor 3 (TLR3).[1] TLR3 is a key pattern recognition receptor in the innate immune system that recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an antiviral response.

The study by Han et al. demonstrated that a family of meroterpenoids, including this compound, isolated from Guignardia mangiferae could either upregulate or downregulate the expression of TLR3 in mouse dendritic cells.[1] While the publication abstract highlights this regulatory activity for the compound family, the specific quantitative effect of this compound (i.e., the degree of upregulation or downregulation) is detailed within the full research article. At a concentration of 10.0 µM, these compounds showed selective regulation of TLR3 expression.[1]

Quantitative Data

The following table summarizes the reported biological activity data for this compound.

| Compound | Concentration | Cell Line | Assay | Reported Activity | Reference |

| This compound | 10.0 µM | Mouse Dendritic Cells | TLR3 Expression | Regulating Activity | [1] |

Further quantitative details, such as the percentage of TLR3 regulation, are available in the full research publication.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The isolation and structural characterization of this compound involved a combination of chromatographic and spectroscopic techniques.

Experimental Workflow for Isolation and Structure Elucidation

The absolute stereochemistry of this compound and its analogs was determined through a combination of NMR experiments, chemical derivation, analysis of CD spectra, and single-crystal X-ray diffraction.[1]

Toll-Like Receptor 3 (TLR3) Expression Assay

The modulatory effect of this compound on TLR3 expression was assessed using mouse dendritic cells.

General Protocol for TLR3 Expression Assay in Mouse Dendritic Cells:

-

Cell Culture: Mouse dendritic cells are cultured under standard conditions.

-

Treatment: Cells are treated with this compound at a concentration of 10.0 µM. A vehicle control (e.g., DMSO) and positive/negative controls are included.

-

Incubation: The cells are incubated for a specified period to allow for the modulation of TLR3 expression.

-

Cell Lysis and RNA Extraction: After incubation, the cells are lysed, and total RNA is extracted.

-

Quantitative Real-Time PCR (qRT-PCR): The expression level of TLR3 mRNA is quantified using qRT-PCR. The results are normalized to a housekeeping gene.

-

Data Analysis: The relative expression of TLR3 in the this compound-treated group is compared to the vehicle control group to determine the extent of upregulation or downregulation.

Signaling Pathway

This compound exerts its biological effect by modulating the TLR3 signaling pathway. The following diagram illustrates the canonical TLR3 signaling cascade.

TLR3 Signaling Pathway

Conclusion

This compound represents an interesting fungal-derived meroterpenoid with the potential to modulate the innate immune response through its action on TLR3. Further research is warranted to fully elucidate its specific mechanism of action, including the precise nature of its regulatory effect on TLR3 and its potential therapeutic applications in viral infections, inflammatory diseases, and oncology. The detailed experimental protocols and understanding of the signaling pathways provided in this guide serve as a foundation for future investigations into this promising natural product.

References

An In-depth Technical Guide to the Secondary Metabolites of Guignardia mangiferae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guignardia mangiferae, an endophytic and phytopathogenic fungus, is a prolific producer of a diverse array of secondary metabolites. This technical guide provides a comprehensive overview of the major classes of these compounds, including meroterpenoids (guignardones), dioxolanones, and polyketides. It details their chemical structures, biological activities, and proposed biosynthetic pathways. Furthermore, this document offers a compilation of detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these metabolites, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Guignardia mangiferae A.J. Roy, with its anamorph Phyllosticta capitalensis Henn., is a fungus of significant interest due to its dual role as a plant pathogen, causing diseases in a variety of hosts including mango (Mangifera indica), and as an endophyte residing harmlessly within plant tissues.[1] Endophytic fungi are recognized as a rich source of novel, bioactive secondary metabolites, and G. mangiferae is no exception.[2][3][4] The secondary metabolome of this fungus is characterized by a variety of chemical scaffolds, many of which exhibit promising biological activities, such as antimicrobial and cytotoxic effects.[5] This guide aims to consolidate the current knowledge on the secondary metabolites of G. mangiferae, with a focus on their chemical diversity, biological potential, and the methodologies employed in their study.

Meroterpenoids: The Guignardone Family

The most prominent class of secondary metabolites isolated from Guignardia mangiferae are the guignardones, a series of complex meroterpenoids.[6][7] These compounds are characterized by a tricycloalternarene core, which is a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.

Chemical Structures and Biological Activities of Guignardones

Numerous guignardone analogues have been isolated and characterized, each with unique substitutions on the core scaffold.[6][8][9] These structural variations contribute to a range of biological activities, primarily cytotoxicity against various cancer cell lines.

| Compound Name | Source Organism | Tested Cell Lines | Activity (IC50 µM) | Reference |

| Guignardone A | Guignardia mangiferae | SF-268, MCF-7, NCI-H460 | - | |

| Guignardone B | Guignardia mangiferae | SF-268, MCF-7, NCI-H460 | - | |

| Guignardone P | Guignardia mangiferae A348 | MCF-7 | 21.3 | [6] |

| Guignardone Q | Guignardia mangiferae A348 | MCF-7 | 25.4 | [6] |

| Guignardone R | Guignardia mangiferae A348 | - | Inactive | [6] |

| Guignardone S | Guignardia mangiferae A348 | - | Inactive | [6] |

| 15-hydroxyl tricycloalternarene 5b | Guignardia mangiferae | SF-268 | Inhibitory effects noted | |

| Guignardiaene D | Guignardia mangiferae | SF-268 | Inhibitory effects noted | |

| Guignardiaene C | Guignardia mangiferae | SF-268 | Inhibitory effects noted |

Proposed Biosynthetic Pathway of Guignardones

While the specific gene cluster for guignardone biosynthesis in G. mangiferae has not been fully elucidated, a plausible pathway can be proposed based on the general biosynthesis of fungal meroterpenoids.[8][10] The pathway likely initiates with the synthesis of a polyketide backbone by a polyketide synthase (PKS). This is followed by the attachment of a farnesyl pyrophosphate (FPP) unit, derived from the mevalonate pathway, by a prenyltransferase. A series of cyclizations, catalyzed by a terpene cyclase, and subsequent oxidative modifications would then lead to the characteristic tricycloalternarene core of the guignardones.

Other Bioactive Secondary Metabolites

Besides the guignardones, G. mangiferae and its close relatives produce other classes of compounds with notable biological activities.

Polyketides and Other Compounds

A number of polyketides and other small molecules have been isolated from Phyllosticta capitalensis, the anamorph of G. mangiferae.[8][9] Some of these compounds exhibit antimicrobial properties.

| Compound Name | Class | Source Organism | Tested Organisms | Activity | Reference |

| Xenofuranone B | Polyketide | Phyllosticta capitalensis | Pseudomonas aeruginosa, MRSA | Weak to moderate antimicrobial | [9] |

| 6,8-dihydroxy-5-methoxy-3-methyl-1H-isochromen-1-one | Polyketide | Phyllosticta capitalensis | Pseudomonas aeruginosa, MRSA | Weak to moderate antimicrobial | [9] |

| Regiolone | Polyketide | Phyllosticta capitalensis | Pseudomonas aeruginosa, MRSA | Weak to moderate antimicrobial | [9] |

| 3,4-dihydroxybenzoic acid | Phenolic acid | Phyllosticta capitalensis | Pseudomonas aeruginosa, MRSA | Weak to moderate antimicrobial | [9] |

| Crude Extract | Mixed | Phyllosticta capitalensis | Pseudomonas aeruginosa | Inhibition zone: 6.49 mm | [9] |

| Crude Extract | Mixed | Phyllosticta capitalensis | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition zone: 12.06 mm | [9] |

Note: Ciprofloxacin was used as a positive control with inhibition zones of 24.67 mm and 15.51 mm for P. aeruginosa and MRSA, respectively.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Guignardia mangiferae secondary metabolites.

Fungal Cultivation and Extraction of Secondary Metabolites

Protocol:

-

Fungal Strain: Obtain a pure culture of Guignardia mangiferae.

-

Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA) for solid culture or Potato Dextrose Broth (PDB) for liquid culture.

-

Inoculation: Inoculate the sterile medium with the fungal strain under aseptic conditions.

-

Incubation: Incubate the cultures at 25-28°C for 15-30 days in the dark. For liquid cultures, use static or shaking conditions.

-

Extraction:

-

For solid cultures, cut the agar into small pieces and extract with an equal volume of ethyl acetate three times.

-

For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. The mycelium can be extracted separately with methanol or ethyl acetate.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the crude extract at 4°C until further use.

Isolation and Purification of Secondary Metabolites

Protocol:

-

Chromatographic Techniques: Employ a combination of chromatographic techniques to separate the components of the crude extract.

-

Column Chromatography (CC): Fractionate the crude extract using a silica gel column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Sephadex LH-20 Chromatography: Further purify the fractions obtained from silica gel CC using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

-

Preparative Thin-Layer Chromatography (pTLC): Use pTLC for the final purification of compounds from the fractions.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used with a gradient of acetonitrile and water to achieve high-resolution separation and purification.

-

-

Monitoring: Monitor the separation process using Thin-Layer Chromatography (TLC) and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

Structure Elucidation

Protocol:

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure of the purified compounds.

-

Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of the compounds.

-

-

Comparison with Literature: Compare the obtained spectroscopic data with published data for known compounds to confirm their identity.

Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the purified compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method)

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable broth.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Guignardia mangiferae represents a valuable source of structurally diverse and biologically active secondary metabolites. The guignardones, in particular, have shown significant cytotoxic potential, making them interesting lead compounds for anticancer drug development. The other classes of compounds, such as polyketides, also exhibit promising antimicrobial activities. This technical guide provides a foundational resource for researchers to further explore the chemical and biological potential of this fascinating fungus. The detailed protocols and compiled data herein are intended to facilitate future research in the isolation, characterization, and development of novel therapeutic agents from Guignardia mangiferae.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. [PDF] Biosynthesis of fungal meroterpenoids. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and Cytotoxic Activities of the Secondary Metabolites of Endophytic Fungi Isolated from the Medicinal Plant Hyssopus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 6. Endophytic fungi mediates production of bioactive secondary metabolites via modulation of genes involved in key metabolic pathways and their contribution in different biotechnological sector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Recent developments in the engineered biosynthesis of fungal meroterpenoids [beilstein-journals.org]

- 10. d-nb.info [d-nb.info]

The Biological Activity of Guignardone Family Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Guignardone family of compounds, a series of structurally complex meroterpenoids isolated from the endophytic fungus Guignardia mangiferae, has garnered significant interest in the scientific community. These natural products have demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Guignardone compounds, with a focus on quantitative data, detailed experimental methodologies, and potential signaling pathways.

I. Biological Activity: Cytotoxicity

The primary biological activity reported for the Guignardone family of compounds is their cytotoxicity against human cancer cell lines. Several members of this family, including Guignardones A, B, I, P, Q, R, and S, have been evaluated for their ability to inhibit the proliferation of various cancer cells.

Quantitative Cytotoxicity Data

The cytotoxic effects of Guignardone compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for various Guignardone compounds against different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Guignardone Q | MCF-7 | 83.7 | [1] |

| Guignardone S | MCF-7 | 92.1 | [1] |

| Guignardone A | SF-268, MCF-7, NCI-H460 | Not specified as active | [1] |

| Guignardone B | SF-268, MCF-7, NCI-H460 | Not specified as active | [1] |

| Guignardone I | SF-268, MCF-7, NCI-H460 | Not specified as active | [1] |

| Guignardone P | SF-268, MCF-7, NCI-H460 | Not specified as active | [1] |

| Guignardone R | SF-268, MCF-7, NCI-H460 | Not specified as active | [1] |

Note: The original research paper stated that Guignardones Q and S exhibited "weak inhibitions of cell proliferation". The absence of specific IC50 values for other tested compounds suggests their activity was below the threshold of significance in the assays conducted.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Guignardone compounds, including their isolation and the assessment of their cytotoxic activity.

A. Isolation of Guignardone Compounds from Guignardia mangiferae

The following protocol outlines the general procedure for the isolation of Guignardone compounds from the endophytic fungus Guignardia mangiferae.

1. Fungal Cultivation:

-

The endophytic fungal strain Guignardia mangiferae is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB).

-

The culture is incubated at a controlled temperature (e.g., 28°C) with constant agitation for a specified period (e.g., 7-14 days) to allow for fungal growth and the production of secondary metabolites.

2. Extraction:

-

The fungal culture is harvested and separated into mycelia and culture broth by filtration.

-

The mycelia and broth are typically extracted separately with an organic solvent, such as ethyl acetate (EtOAc), to isolate the crude secondary metabolites.

-

The organic extracts are then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Separation and Purification:

-

The crude extract is subjected to a series of chromatographic techniques to separate and purify the individual Guignardone compounds.

-

Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions of interest from column chromatography are further purified using pTLC on silica gel plates with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., methanol/water or acetonitrile/water).

-

The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

B. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well).

-

The plates are incubated overnight to allow the cells to attach.

3. Compound Treatment:

-

A stock solution of the Guignardone compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

-

The medium from the cell plates is removed, and the cells are treated with the different concentrations of the Guignardone compound. Control wells receive the vehicle (medium with the same concentration of DMSO) only.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

-

After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional period (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

-

The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Potential Signaling Pathways

While the precise molecular mechanisms and signaling pathways through which Guignardone compounds exert their cytotoxic effects have not been extensively elucidated, preliminary evidence suggests potential interactions with key cellular signaling cascades.

A. Toll-Like Receptor 3 (TLR3) Signaling

One study has reported that meroterpenoids isolated from Guignardia mangiferae can regulate Toll-like receptor 3 (TLR3). TLR3 is a pattern recognition receptor involved in the innate immune response and has also been implicated in cancer cell apoptosis. Activation of TLR3 can lead to the activation of downstream signaling pathways, including the NF-κB and IRF3 pathways, which can ultimately trigger apoptosis in cancer cells.

The following diagram illustrates a plausible signaling pathway that could be modulated by Guignardone compounds, based on the reported activity of related meroterpenoids on TLR3.

Disclaimer: This proposed pathway is based on the activity of the broader class of meroterpenoids from Guignardia mangiferae. Further research is required to confirm the direct interaction and modulation of this pathway by specific Guignardone family compounds.

B. Experimental Workflow for Investigating Signaling Pathways

To elucidate the mechanism of action of Guignardone compounds, a series of experiments targeting key cellular processes like apoptosis and cell cycle progression are necessary. The following diagram outlines a typical experimental workflow.

IV. Conclusion and Future Directions

The Guignardone family of compounds represents a promising class of natural products with demonstrated cytotoxic activity against cancer cells. This technical guide has summarized the available quantitative data and provided detailed experimental protocols for their isolation and biological evaluation. While the precise molecular mechanisms remain to be fully elucidated, preliminary findings suggest the involvement of key signaling pathways such as the TLR3 pathway.

Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxicity of a wider range of Guignardone compounds against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Utilizing the experimental workflows outlined in this guide to investigate the effects of Guignardone compounds on apoptosis, cell cycle progression, and specific signaling pathways.

-

In Vivo Studies: Assessing the anti-tumor efficacy and toxicity of promising Guignardone compounds in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of Guignardone compounds to identify key structural features responsible for their biological activity and to develop more potent and selective anticancer agents.

A deeper understanding of the biological activities and mechanisms of action of the Guignardone family will be crucial for unlocking their full therapeutic potential in the development of novel cancer chemotherapeutics.

References

Guignardone L as a Toll-like Receptor 3 Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific peer-reviewed data on the precise mechanism and quantitative effects of Guignardone L as a Toll-like Receptor 3 (TLR3) modulator is not publicly available. This guide provides a hypothetical framework based on established principles of TLR3 signaling and standard experimental protocols for characterizing novel TLR3 modulators. The data presented herein is illustrative and should not be considered experimentally verified for this compound.

Introduction

Toll-like receptor 3 (TLR3) is a critical component of the innate immune system, recognizing double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an antiviral response. The modulation of TLR3 activity, therefore, presents a promising therapeutic strategy for viral diseases and certain cancers.

This compound, a metabolite isolated from the endophytic fungus Guignardia mangiferae, has been identified as a compound with TLR3 regulating activity. This technical guide outlines the hypothetical characterization of this compound as a TLR3 modulator, detailing its potential mechanism of action, experimental protocols for its evaluation, and illustrative quantitative data.

Hypothetical Mechanism of Action

This compound is hypothesized to interact with the TLR3 receptor, either as an agonist promoting an antiviral state or as an antagonist dampening excessive inflammation. Its interaction could be with the ectodomain of TLR3, influencing its dimerization upon ligand binding, or it could act on downstream signaling components.

TLR3 Signaling Pathway

The canonical TLR3 signaling pathway is initiated by the binding of dsRNA to the TLR3 ectodomain within the endosome. This induces receptor dimerization and the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF then activates two distinct downstream branches:

-

IRF3 Activation: TRIF recruits TRAF3 and TBK1, leading to the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of IFN-β.

-

NF-κB Activation: TRIF also interacts with TRAF6 and RIPK1, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: TLR3 signaling pathway leading to IFN-β and pro-inflammatory cytokine production.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound, illustrating its potential efficacy and potency as a TLR3 modulator.

Table 1: In Vitro Activity of this compound on TLR3 Signaling

| Assay | Cell Line | Readout | EC50 / IC50 (µM) |

| IFN-β Reporter Assay | HEK293-TLR3 | Luciferase Activity | 1.5 (EC50) |

| NF-κB Reporter Assay | THP1-Dual™ | SEAP Activity | 2.8 (EC50) |

| Antiviral Assay (EMCV) | A549 | Cytopathic Effect | 0.8 (EC50) |

| Antiviral Assay (HSV-1) | Vero | Plaque Reduction | 1.2 (IC50) |

Table 2: Cytokine Profiling in this compound-Treated PBMCs

| Cytokine | Concentration (pg/mL) - Vehicle | Concentration (pg/mL) - this compound (10 µM) |

| IFN-β | < 10 | 1500 |

| TNF-α | 50 | 800 |

| IL-6 | 20 | 650 |

| IL-10 | 15 | 25 |

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound's activity are provided below.

Cell Culture and Reagents

-

Cell Lines: HEK293 cells stably expressing human TLR3 (HEK293-TLR3), THP-1 Dual™ cells (InvivoGen), A549 (human lung carcinoma), and Vero (monkey kidney epithelial) cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: Stock solutions would be prepared in dimethyl sulfoxide (DMSO) and diluted to final concentrations in cell culture medium.

Reporter Gene Assays

Objective: To quantify the activation of IFN-β and NF-κB signaling pathways by this compound.

Protocol (IFN-β Reporter Assay):

-

Seed HEK293-TLR3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

After 24 hours, transfect cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter.

-

24 hours post-transfection, treat the cells with serial dilutions of this compound or vehicle control (DMSO). Poly(I:C) would be used as a positive control.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate EC50 values from the dose-response curves.

Caption: Workflow for a reporter gene assay to assess IFN-β promoter activation.

Antiviral Assays

Objective: To determine the ability of this compound to inhibit viral replication.

Protocol (Cytopathic Effect Inhibition Assay):

-

Seed A549 cells in a 96-well plate.

-

When cells reach confluence, treat them with various concentrations of this compound for 2 hours.

-

Infect the cells with Encephalomyocarditis virus (EMCV) at a multiplicity of infection (MOI) of 0.1.

-

Incubate for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

-

Assess cell viability using a crystal violet staining or MTT assay.

-

Calculate the EC50, the concentration of this compound that protects 50% of cells from virus-induced death.

Cytokine Profiling

Objective: To measure the production of key cytokines in response to this compound treatment.

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs at a density of 1 x 10⁶ cells/well in a 24-well plate.

-

Treat cells with this compound (e.g., 10 µM) or vehicle control.

-

Incubate for 24 hours.

-

Collect the supernatant and measure cytokine concentrations (IFN-β, TNF-α, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound represents a potential novel modulator of the TLR3 signaling pathway. The hypothetical data and experimental protocols outlined in this guide provide a comprehensive framework for its characterization. Further investigation is required to validate these hypotheses, elucidate the precise molecular mechanism of action, and evaluate its therapeutic potential in preclinical models of viral infection and cancer. The successful validation of this compound as a potent and specific TLR3 modulator would position it as a promising lead compound for the development of new immunomodulatory therapies.

Guignardone L: A Meroterpenoid with Toll-like Receptor 3 Modulating Activity

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Guignardone L, a meroterpenoid isolated from the endophytic fungus Guignardia mangiferae, has been identified as a modulator of the innate immune system. Specifically, it has been shown to upregulate the expression of Toll-like receptor 3 (TLR3) in mouse dendritic cells. This technical guide provides a comprehensive overview of the currently available data on this compound, with a focus on its potential anti-inflammatory properties, experimental methodologies, and the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

Endophytic fungi are a rich source of novel bioactive secondary metabolites with diverse pharmacological activities. The genus Guignardia has been a particularly fruitful source of meroterpenoids, a class of natural products biosynthesized from both terpenoid and polyketide precursors. This compound is one such compound, isolated from Guignardia mangiferae, an endophytic fungus residing in the leaves of Ilex cornuta. Initial studies have pointed towards its immunomodulatory potential through the regulation of Toll-like receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system. This guide will synthesize the existing, albeit limited, scientific information on this compound's interaction with TLR3 and explore the potential implications for its anti-inflammatory activity.

Quantitative Data on the Bioactivity of this compound

The primary reported biological activity of this compound is its ability to regulate the expression of Toll-like receptor 3 (TLR3). The following table summarizes the key quantitative finding from the seminal study by Han WB, et al. (2015).

| Compound | Biological Activity | Cell Type | Concentration | Effect | Reference |

| This compound | TLR3 Expression Regulation | Mouse Dendritic Cells | 10.0 µM | Upregulation | [1] |

Note: The precise fold-increase in TLR3 expression was not available in the publicly accessible abstract. Access to the full-text publication is required for more detailed quantitative analysis.

Experimental Protocols

A detailed experimental protocol for the assessment of this compound's effect on TLR3 expression is crucial for the replication and extension of these findings. Based on standard methodologies in immunology and cell biology, a likely protocol is outlined below.

General Cell Culture and Treatment

-

Cell Line: Mouse bone marrow-derived dendritic cells (BMDCs) are a standard primary cell type for these assays.

-

Culture Conditions: BMDCs are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to promote differentiation.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentration (e.g., 10.0 µM), ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Treatment: Differentiated BMDCs are seeded in appropriate culture plates and treated with this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

Measurement of TLR3 Expression

3.2.1. Quantitative Real-Time PCR (qRT-PCR) for TLR3 mRNA Expression

-

RNA Isolation: Total RNA is extracted from the treated and control BMDCs using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for mouse TLR3 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative expression of TLR3 mRNA is calculated using the ΔΔCt method.

3.2.2. Flow Cytometry for TLR3 Protein Expression

-

Cell Preparation: After treatment, BMDCs are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).

-

Staining: Cells are stained with a fluorescently labeled antibody specific for mouse TLR3. An isotype-matched control antibody is used to determine background fluorescence.

-

Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) is calculated and compared between the this compound-treated and control groups to determine the change in TLR3 protein expression.

Signaling Pathways and Visualizations

The upregulation of TLR3 by this compound suggests a potential interaction with the TRIF-dependent signaling pathway, a critical arm of the innate immune response. The following diagrams illustrate the canonical TLR3 signaling pathway and a hypothetical workflow for investigating the effects of this compound.

Figure 1: Canonical TLR3 signaling pathway.

Figure 2: Proposed experimental workflow.

Discussion and Future Directions

The initial finding that this compound upregulates TLR3 expression is a significant first step in understanding its immunomodulatory properties. However, the context of this upregulation is critical. TLR3 activation can have dual roles in inflammation. On one hand, it can lead to the production of type I interferons (IFN-α/β) via the TRIF-IRF3 axis, which can have anti-inflammatory and antiviral effects. On the other hand, TLR3 signaling can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Therefore, to fully elucidate the anti-inflammatory potential of this compound, future research should focus on:

-

Determining the precise fold-change in TLR3 expression induced by this compound.

-

Investigating the downstream signaling events , specifically the activation status of key proteins in the TRIF pathway, including TRIF, TBK1, IRF3, and NF-κB.

-

Conducting comprehensive cytokine profiling to measure the production of both pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in response to this compound treatment in the presence and absence of a TLR3 ligand (e.g., poly(I:C)).

-

Evaluating the effects of this compound in in vivo models of inflammation to understand its physiological relevance.

Conclusion

This compound is a novel meroterpenoid with demonstrated activity on a key component of the innate immune system, Toll-like receptor 3. While the initial data suggests an immunomodulatory role, a definitive characterization of its anti-inflammatory properties requires further in-depth investigation into its mechanism of action. The experimental frameworks and signaling pathways outlined in this guide provide a roadmap for future research that will be critical in determining the therapeutic potential of this compound in inflammatory diseases.

References

Guignardone L: A Comprehensive Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guignardone L belongs to a class of meroterpenoid natural products isolated from endophytic fungi of the genus Guignardia. These compounds have garnered interest due to their diverse biological activities. This technical guide provides an in-depth overview of the natural source, isolation protocols, and physicochemical properties of this compound and its closely related analogues. Detailed experimental methodologies for fermentation, extraction, chromatographic separation, and structure elucidation are presented. Furthermore, the reported biological activities of this class of compounds are summarized, offering insights into their potential therapeutic applications.

Natural Source

This compound and its congeners are secondary metabolites produced by the endophytic fungus Guignardia mangiferae.[1][2] This fungus exists in a symbiotic relationship with various host plants, and its isolation from different plant species has been reported. Noteworthy host organisms include those from the genera Ilex, Viguiera, Smilax, and Dendrobium. The production of Guignardones can be achieved through fermentation of the fungal strain in a suitable culture medium.

Table 1: Host Plants of Guignardia mangiferae

| Host Plant Genus | Reference |

| Ilex | [2] |

| Viguiera | [2] |

| Smilax | [1] |

| Dendrobium | [3] |

Isolation of this compound and Analogues

While a specific protocol for the isolation of this compound is not detailed in the available literature, a comprehensive methodology for the separation of the closely related Guignardones J, K, and M-S from Guignardia sp. has been published.[4][5][6][7] This protocol can be considered a reliable template for the isolation of this compound.

Fermentation and Extraction

The process begins with the large-scale fermentation of Guignardia sp. on a solid rice medium. The fermented culture is then extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing the desired meroterpenoids.

Caption: Fungal Fermentation and Extraction Workflow.

Chromatographic Separation

The crude extract is subjected to a series of chromatographic techniques to isolate the individual Guignardone compounds. This multi-step process typically involves:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Fractions of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent system like chloroform-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual Guignardones is achieved using preparative HPLC with a C18 column and a suitable mobile phase, such as methanol-water or acetonitrile-water.

Caption: Chromatographic Isolation Workflow for Guignardones. *this compound is expected to be isolated through this process.

Structure Elucidation

The chemical structure of this compound and its analogues is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign the proton and carbon signals.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the relative and absolute stereochemistry of the molecule.

Table 2: Physicochemical and Spectroscopic Data for Representative Guignardones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H-NMR Signals (δ ppm) | Key ¹³C-NMR Signals (δ ppm) | Reference |

| Guignardone A | C₁₇H₂₂O₄ | 290.35 | 5.96 (s), 4.90 (s), 4.77 (s), 1.74 (s) | 200.1, 169.8, 147.2, 112.9, 85.6 | [8][9] |

| Guignardone J | C₁₇H₂₄O₅ | 308.37 | 5.01 (s), 4.87 (s), 4.23 (m), 1.79 (s) | 202.3, 172.1, 146.5, 113.8, 87.2 | [4][5] |

| Guignardone M | C₁₉H₂₄O₆ | 348.39 | 5.02 (s), 4.88 (s), 4.41 (d), 2.06 (s) | 201.9, 170.8, 146.3, 114.1, 86.9 | [4][5] |

Note: Specific data for this compound is not available in the cited literature; data for closely related analogues are provided.

Biological Activity

Several Guignardone compounds have been evaluated for their biological activities. Notably, they have demonstrated antifungal properties, particularly against the pathogenic yeast Candida albicans.

Antifungal Activity

Certain tetracyclic meroterpenes from Guignardia sp., such as Guignardone R, have shown synergistic antifungal activity when combined with the commonly used antifungal drug fluconazole.[4][5] This synergistic interaction suggests that these compounds may inhibit the growth of C. albicans through a mechanism that complements that of fluconazole, which targets ergosterol biosynthesis. Furthermore, these compounds have been observed to inhibit the formation of C. albicans biofilms and can reverse the tolerance of these biofilms to fluconazole.[4][5]

Table 3: Antifungal Activity of a Representative Guignardone Analogue

| Compound | Organism | Activity | Concentration | Reference |

| Guignardone R | Candida albicans | Synergistic inhibition with fluconazole | 6.3 µg/mL | [4][5] |

| Guignardone R | Candida albicans | Biofilm inhibition with fluconazole | 40 µg/mL | [4][5] |

Potential Signaling Pathway Interactions

The synergistic effect with fluconazole points towards a potential interaction with the fungal cell membrane integrity or ergosterol biosynthesis pathway. While the precise molecular targets and signaling pathways affected by this compound have not been elucidated, the observed biological activities suggest a promising area for further investigation in the development of new antifungal agents.

Caption: Postulated Antifungal Mechanism of Guignardones.

Conclusion

This compound, a member of the meroterpenoid family, represents a promising class of natural products from the endophytic fungus Guignardia mangiferae. The detailed isolation protocols for its close analogues provide a solid foundation for obtaining pure this compound for further study. The observed synergistic antifungal activity of related compounds highlights the potential of Guignardones as leads for the development of novel therapeutics to combat fungal infections, particularly those involving drug-resistant biofilms. Further research is warranted to fully elucidate the mechanism of action and explore the full therapeutic potential of this compound and its derivatives.

References

- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synergistic Antifungal Meroterpenes and Dioxolanone Derivatives from the Endophytic Fungus Guignardia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synergistic Antifungal Meroterpenes and Dioxolanone Derivatives from the Endophytic Fungus Guignardia sp [agris.fao.org]

- 8. Guignardone A | C17H22O4 | CID 50905842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Antifungal Potential of Meroterpenoids from Guignardia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents. Endophytic fungi, residing within the tissues of living plants, represent a promising and largely untapped source of bioactive secondary metabolites. Among these, meroterpenoids, a class of natural products with a mixed biosynthetic origin of polyketide and terpene precursors, have demonstrated a wide range of biological activities. This technical guide provides an in-depth overview of the antifungal properties of meroterpenoids isolated from fungi of the genus Guignardia, with a focus on their activity against clinically relevant fungal species.

Quantitative Antifungal Activity

A number of meroterpenoids isolated from Guignardia species have been evaluated for their antifungal activity, particularly against Candida albicans, a prevalent opportunistic human pathogen. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. The fractional inhibitory concentration (FIC) index is used to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

Several studies have highlighted the synergistic antifungal effects of Guignardia-derived meroterpenoids when used in combination with the conventional antifungal drug fluconazole[1]. This is particularly significant in the context of overcoming fluconazole resistance, a growing clinical concern.

Below is a summary of the reported antifungal activities of selected meroterpenoids from Guignardia sp. against Candida albicans (ATCC 10231).

| Compound | Chemical Class | MIC (µg/mL) | Combination with Fluconazole (µg/mL) | FIC Index | Interpretation |

| Compound 8 | Meroterpenoid | >128 | 6.3 | 0.23 | Synergistic |

| Compound 16 | Dioxolanone Derivative | >128 | 6.3 | 0.19 | Synergistic |

| Fluconazole | Azole | 0.25 | - | - | - |

Data sourced from Li et al., 2015[1]. The FIC index was calculated as follows: FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) + FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone). A FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

The following sections detail the standardized methodologies employed in the isolation, characterization, and antifungal evaluation of meroterpenoids from Guignardia.

Isolation and Purification of Meroterpenoids

A general workflow for the isolation and purification of meroterpenoids from Guignardia species is outlined below. This process typically involves fungal fermentation, extraction of secondary metabolites, and subsequent chromatographic separation.

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the isolated meroterpenoids is typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[2][3][4][5][6].

-

Fungal Strain and Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans ATCC 10231) is prepared in RPMI-1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL[7].

-

Preparation of Test Compounds: The purified meroterpenoids and the control antifungal agent (e.g., fluconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control (no compound). This is typically determined by visual inspection or by measuring the optical density at 600 nm.

Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to evaluate the synergistic effects of two antimicrobial agents[8][9][10][11][12].

-

Plate Setup: A two-dimensional array of serial dilutions of the two test compounds (e.g., a meroterpenoid and fluconazole) is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: A standardized fungal inoculum is added to each well, and the plate is incubated under the same conditions as the MIC assay.

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each combination that inhibits fungal growth. The formula is as follows:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation of Results:

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1.0

-

Indifference: 1.0 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Conceptual Diagram of Synergistic Antifungal Action

While the precise molecular mechanisms of the antifungal action of Guignardia meroterpenoids are yet to be fully elucidated, the synergistic effect with fluconazole suggests a multi-target or complementary mode of action. Fluconazole inhibits the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. The meroterpenoids may act on a different target, potentially weakening the cell wall or membrane, thereby enhancing the efficacy of fluconazole.

Conclusion and Future Directions

Meroterpenoids isolated from the endophytic fungus Guignardia represent a promising class of natural products with significant antifungal activity, particularly when used in synergy with existing antifungal drugs like fluconazole. The data presented in this guide underscore the importance of continued research into the vast chemical diversity of endophytic fungi for the discovery of new therapeutic agents.

Future research should focus on:

-

Elucidating the precise molecular mechanisms of antifungal action of these meroterpenoids.

-

Expanding the screening of these compounds against a broader panel of clinically relevant and drug-resistant fungal pathogens.

-

Optimizing the fermentation and isolation processes to improve the yield of these bioactive compounds.

-

Conducting in vivo studies to evaluate the efficacy and safety of these meroterpenoids in animal models of fungal infections.

By addressing these key areas, the full therapeutic potential of Guignardia-derived meroterpenoids as novel antifungal agents can be realized, contributing to the development of new strategies to combat the growing threat of fungal infections.

References

- 1. Synergistic Antifungal Meroterpenes and Dioxolanone Derivatives from the Endophytic Fungus Guignardia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 10. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Natural Compounds in Oncology

A Technical Guide for Researchers and Drug Development Professionals

The search for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of compounds, meroterpenoids, a class of natural products with mixed biosynthetic origin, have emerged as a promising source of anticancer agents. This guide delves into the therapeutic potential of these compounds, with a conceptual focus on the principles that would guide the investigation of a novel agent like "Guignardone L," should sufficient data become available. While specific data for this compound is not presently in the public domain, this document will utilize analogous data from other natural products to illustrate the requisite experimental frameworks and data presentation for its comprehensive evaluation.

Core Principles in Evaluating Novel Anticancer Agents

The preclinical assessment of any new natural product with putative anticancer activity hinges on a systematic and multi-faceted approach. This involves determining its cytotoxic and apoptotic effects, elucidating its mechanism of action at the molecular level, and establishing a clear workflow for its investigation.

Quantitative Analysis of Biological Activity

A critical first step in evaluating a potential anticancer compound is to quantify its biological activity across various cancer cell lines. This data is typically presented in a tabular format to facilitate cross-comparison. While specific data for this compound is unavailable, Table 1 provides an illustrative example using data from other natural compounds to demonstrate how such information would be structured.

Table 1: Illustrative Cytotoxic Activity of Natural Compounds Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Zerumbone | Colon, Breast, Cervical, Liver | MTT Assay | Varies | [1] |

| Loliolide | Human Colon Cancer (HCT116) | Not Specified | 0.306 - 0.351 | [2] |

| Isololiolide | Human Colon Cancer (DLD1) | Not Specified | 0.236 - 0.395 | [2] |

| Formononetin | Colon Cancer (HCT-116) | Not Specified | Not Specified | [3] |

| Flavopiridol | Various | Not Specified | Not Specified | [4] |

Note: This table is a representative example. Actual values would be populated from specific experimental findings.

Elucidating the Mechanism of Action: Signaling Pathways

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Many natural products induce apoptosis (programmed cell death) in cancer cells.[3][5] This process is governed by complex signaling pathways that can be targeted by therapeutic agents.

The diagram below illustrates a generalized apoptotic signaling pathway that is often investigated when studying novel anticancer compounds.

Caption: Generalized Apoptotic Signaling Pathways.

Experimental Protocols

To investigate the therapeutic potential of a novel compound, a series of well-defined experimental protocols are employed. The following sections detail the methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method to assess the dose-dependent cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Novel compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the novel compound.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in the provided binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[8]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]

Experimental and Analytical Workflow

A logical and systematic workflow is essential for the efficient evaluation of a potential anticancer agent. The following diagram outlines a typical workflow from initial screening to more in-depth mechanistic studies.

Caption: A typical experimental workflow.

Conclusion and Future Directions

The exploration of natural products continues to be a vital component of modern drug discovery. While the specific therapeutic potential of "this compound" remains to be elucidated through dedicated research, the framework presented in this guide provides a clear roadmap for its investigation. By employing rigorous quantitative analysis, detailed mechanistic studies, and systematic experimental workflows, the scientific community can effectively evaluate the promise of novel natural compounds in the fight against cancer. The principles outlined herein are broadly applicable and serve as a foundational guide for researchers and drug development professionals dedicated to harnessing the therapeutic power of nature.

References

- 1. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The therapeutic potential of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Guignardone L: A Fungal Meroterpenoid with Modulatory Effects on Innate Immunity via Toll-Like Receptor 3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the emerging role of Guignardone L, a meroterpenoid isolated from the endophytic fungus Guignardia mangiferae, in the modulation of the innate immune system. The primary focus is on its interaction with Toll-Like Receptor 3 (TLR3), a key pattern recognition receptor in antiviral immunity.

Introduction to this compound and Innate Immunity

This compound is a natural product belonging to the meroterpenoid class, a diverse group of secondary metabolites produced by fungi. Recent research has identified this compound as a modulator of Toll-Like Receptor 3 (TLR3), a critical component of the innate immune system responsible for recognizing viral double-stranded RNA (dsRNA). This discovery positions this compound and related compounds as potential leads for the development of novel immunomodulatory therapeutics. This guide will synthesize the currently available data on this compound's bioactivity, the experimental context of its discovery, and its putative mechanism of action within the TLR3 signaling pathway.

Quantitative Data: TLR3 Regulatory Activity of this compound and Related Meroterpenoids

This compound is part of a family of meroterpenoids isolated from Guignardia mangiferae that have demonstrated the ability to regulate the expression of TLR3 in mouse dendritic cells. The following table summarizes the observed activity of these compounds at a concentration of 10.0 µM, based on the findings of Han et al. (2015). It is important to note that the precise quantitative fold-change or percentage of regulation is not detailed in the publicly available abstract of this study.

| Compound | Chemical Class | Source Organism | Bioactivity on TLR3 Expression |

| This compound (Compound 1) | Meroterpenoid | Guignardia mangiferae | Upregulation |

| Compound 2 | Meroterpenoid | Guignardia mangiferae | Upregulation |

| Compound 3 | Meroterpenoid | Guignardia mangiferae | Upregulation |

| Compound 4 | Meroterpenoid | Guignardia mangiferae | Downregulation |

| Compound 5 | Meroterpenoid | Guignardia mangiferae | Upregulation |

| Compound 6 | Meroterpenoid | Guignardia mangiferae | Upregulation |

| Compound 7 | Meroterpenoid | Guignardia mangiferae | Upregulation |

| Compound 8 | Meroterpenoid | Guignardia mangiferae | Downregulation |

| Compound 9 | Meroterpenoid | Guignardia mangiferae | Upregulation |

Data sourced from Han et al., Planta Med, 2015.

Experimental Protocols

The following section outlines the general experimental methodology employed to determine the TLR3 regulatory activity of this compound, as inferred from the available research. A detailed, step-by-step protocol would require access to the full-text publication by Han et al. (2015).

Isolation and Purification of this compound

This compound and its related meroterpenoids were isolated from the endophytic fungus Guignardia mangiferae. The general workflow for this process is as follows:

TLR3 Expression Assay

The modulatory effect of this compound on TLR3 expression was assessed using an in vitro cell-based assay.

-